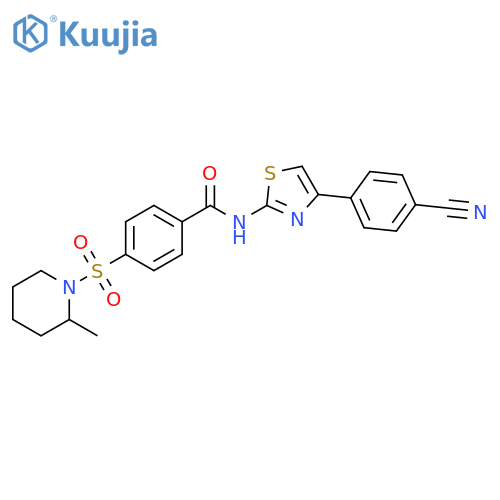Cas no 683264-40-6 (N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)
N-4-(4-シアノフェニル)-1,3-チアゾール-2-イル-4-(2-メチルピペリジン-1-イル)スルホニルベンズアミドは、高度に特異的な分子構造を有する化合物です。この化合物は、チアゾール環とスルホニル基を組み合わせたユニークな骨格を持ち、医薬品中間体や生物活性物質としての応用が期待されます。特に、シアノフェニル基とメチルピペリジン部位が分子の立体障害を調整し、標的タンパク質との選択的な相互作用を可能にします。その構造的特徴から、優れた代謝安定性と膜透過性を示し、創薬研究におけるリード化合物候補としての潜在性を有しています。

683264-40-6 structure
商品名:N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
CAS番号:683264-40-6
MF:C23H22N4O3S2
メガワット:466.575782299042
CID:6456489
N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Benzamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]-
-
- インチ: 1S/C23H22N4O3S2/c1-16-4-2-3-13-27(16)32(29,30)20-11-9-19(10-12-20)22(28)26-23-25-21(15-31-23)18-7-5-17(14-24)6-8-18/h5-12,15-16H,2-4,13H2,1H3,(H,25,26,28)
- InChIKey: UVOAAKVYKQYWNF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(C#N)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCCC2C)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.45±0.50(Predicted)
N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1122-0507-50mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-4mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-2μmol |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-5mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-30mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-2mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-3mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-10mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-1mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1122-0507-20mg |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683264-40-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
683264-40-6 (N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide) 関連製品
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
